molecular formula C6H4FN3 B8121883 4-fluoro-1H-pyrazolo[3,4-c]pyridine

4-fluoro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8121883
M. Wt: 137.11 g/mol
InChI Key: KHJBNXJABVZOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1H-pyrazolo[3,4-c]pyridine (CAS 1373168-65-0) is a fluorinated heterocyclic compound of high interest in advanced chemical research and pharmaceutical development. With a molecular formula of C₆H₄FN₃ and a molecular weight of 137.11 g/mol, it serves as a versatile and valuable building block in medicinal chemistry . The compound features a fused pyrazolopyridine scaffold, a privileged structure in drug discovery, with a fluorine atom that can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity. This makes it a key intermediate for constructing more complex molecular entities, particularly in the synthesis of potential kinase inhibitors and other biologically active targets . The product is offered with a high purity level of 97% and requires storage at 2-8°C to ensure stability . This product is explicitly labeled For Research Use Only and is intended solely for industrial or scientific research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJBNXJABVZOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)F)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 1h Pyrazolo 3,4 C Pyridine and Its Core Scaffolds

De Novo Synthesis Strategies for the Pyrazolo[3,4-c]pyridine Core

The construction of the fundamental pyrazolo[3,4-c]pyridine ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of starting material availability and potential for substitution patterns.

Annulation of the Pyridine (B92270) Ring onto Pre-functionalized Pyrazole (B372694) Precursors

A prevalent strategy for synthesizing pyrazolo[3,4-c]pyridines involves the construction of the pyridine ring onto a pre-existing, functionalized pyrazole. This approach often utilizes aminopyrazole derivatives as key building blocks. These aminopyrazoles can act as versatile nucleophiles, reacting with various electrophilic partners to form the fused pyridine ring.

One common method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov The reaction typically proceeds through a sequence of condensation, cyclization, and dehydration steps to yield the pyrazolo[3,4-b]pyridine core, an isomer of the target scaffold. However, careful selection of starting materials and reaction conditions can favor the formation of the desired [3,4-c] isomer. For instance, the reaction of 3-aminopyrazole (B16455) with α,β-unsaturated ketones can lead to the formation of the pyrazolo[3,4-c]pyridine system. nih.gov The regioselectivity of this annulation is a critical aspect, often influenced by the substitution pattern of both the pyrazole and the cyclizing partner.

Another notable example is the Gould-Jacobs reaction, where 3-aminopyrazoles react with diethyl 2-(ethoxymethylene)malonate to form 4-hydroxypyrazolo[3,4-c]pyridines, which can be further functionalized. nih.gov

Construction of the Pyrazole Ring System on Pyridine Scaffolds

An alternative and equally important synthetic route involves the formation of the pyrazole ring onto a pre-existing pyridine scaffold. This approach typically starts with a substituted pyridine bearing functional groups that can undergo cyclization to form the five-membered pyrazole ring.

A classic example is the reaction of a 3-acylpyridine N-oxide tosylhydrazone with an electrophilic additive and an amine base. nih.gov This reaction proceeds at room temperature and can lead to a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines, with the regioselectivity being influenced by the choice of electrophile and solvent. nih.gov While this specific example does not directly yield the [3,4-c] isomer, it illustrates the general principle of pyrazole ring construction on a pyridine core.

A more direct approach involves the use of 3-nitropyridines. For instance, readily available 2-chloro-3-nitropyridines can be converted to pyridinyl keto esters, which then undergo a modified Japp–Klingemann reaction to furnish the pyrazolo[4,3-b]pyridine core. nih.gov Adaptations of this strategy could potentially be applied to synthesize the [3,4-c] isomer.

Multi-component Reaction Approaches to the Core

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex heterocyclic scaffolds like pyrazolo[3,4-c]pyridine by combining three or more starting materials in a single synthetic operation. These reactions often proceed with high convergence and can rapidly generate a library of diverse derivatives.

For the synthesis of the related pyrazolo[3,4-b]pyridine core, one-pot cyclocondensation of 5-amino-3-aryl-1H-phenylpyrazoles, p-substituted benzoylacetonitriles, and various aldehydes has been reported, often catalyzed by ammonium (B1175870) acetate. researchgate.net This strategy highlights the potential of MCRs in assembling the pyrazolopyridine framework. A similar three-component reaction for synthesizing pyrazolo[3,4-b]pyridines involves the reaction of a substituted 5-amino-1-phenyl-1H-pyrazole, benzoylacetonitrile, and an aromatic aldehyde. researchgate.net

Furthermore, four-component bicyclization reactions have been developed to create skeletally diverse pyrazolo[3,4-b]pyridine derivatives, showcasing the power of MCRs in generating complex heterocyclic systems. acs.org While these examples focus on an isomeric scaffold, the principles can be adapted for the synthesis of the pyrazolo[3,4-c]pyridine core by carefully selecting the appropriate building blocks.

Regioselective Introduction of the Fluorine Atom

Once the pyrazolo[3,4-c]pyridine core is assembled, the next critical step is the regioselective introduction of the fluorine atom at the C4-position. This can be achieved either by direct fluorination of the pre-formed heterocyclic system or by incorporating a fluorinated building block during the synthesis of the core structure.

Direct Fluorination of Pyrazolo[3,4-c]pyridine Systems

Direct C-H fluorination of heterocyclic compounds presents a significant challenge due to the often-low reactivity of the C-H bonds and the potential for side reactions. However, recent advancements in fluorination chemistry have provided new tools for this transformation.

Electrophilic fluorinating agents, such as Selectfluor™, are commonly used for the fluorination of aromatic and heterocyclic systems. thieme-connect.deresearchgate.net The regioselectivity of the fluorination is dictated by the electronic properties of the pyrazolo[3,4-c]pyridine ring. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack. However, the pyrazole ring can influence the reactivity of the fused pyridine ring. Directed ortho-metalation followed by reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) is a potential strategy. vulcanchem.com This method relies on a directing group to achieve regioselective deprotonation and subsequent fluorination.

Another approach involves the direct fluorination of substituted pyridines using fluorine gas under controlled conditions. google.com While this method can be aggressive, it has been shown to selectively fluorinate the 2-position of alkyl-substituted pyridines. google.com The application of this method to the more complex pyrazolo[3,4-c]pyridine system would require careful optimization to achieve the desired C4-fluorination. Furthermore, direct nucleophilic radiofluorination of pyridine N-oxides has been demonstrated for the synthesis of meta-substituted fluoropyridines, offering a potential route for introducing fluorine-18 (B77423) for PET imaging applications. rsc.org

Synthesis via Fluorinated Building Blocks

An alternative and often more controlled approach to obtaining 4-fluoro-1H-pyrazolo[3,4-c]pyridine is to utilize building blocks that already contain the fluorine atom. This strategy avoids the potential challenges of regioselectivity and harsh conditions associated with direct fluorination.

The use of fluorinated precursors in the de novo synthesis of the pyrazolo[3,4-c]pyridine core ensures the fluorine atom is precisely positioned. For example, a fluorinated pyridine derivative could be used as a starting material for the construction of the pyrazole ring. The introduction of fluorine into a molecule can significantly alter its biological properties, and this is a frequently used strategy in the development of active compounds. acs.org

Fluorinated building blocks are widely available and can be incorporated into various synthetic routes. ossila.com For instance, in the construction of the pyridine ring onto a pyrazole precursor, a fluorinated 1,3-dicarbonyl compound or its equivalent could be employed. Similarly, in the construction of the pyrazole ring on a pyridine scaffold, a 3-acyl-4-fluoropyridine derivative could serve as a key intermediate. The synthesis of 3-fluoropyridines has been achieved through photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, providing a potential source of such fluorinated building blocks. acs.org

The strategic use of fluorinated building blocks offers a reliable and predictable method for the synthesis of this compound, allowing for precise control over the final structure.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for introducing a fluorine atom onto an aromatic or heteroaromatic ring. This reaction is particularly effective when the ring is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group. epa.govresearchgate.net For the synthesis of fluorinated pyrazolopyridines, this typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) anion.

While aromatic substrates are generally unreactive toward nucleophilic substitution, the presence of electron-withdrawing groups facilitates the reaction. researchgate.net In the context of pyridine-containing systems, the ring nitrogen itself acts as an electron-withdrawing feature, activating the ring for SNAr. epa.gov The reaction mechanism is generally considered a two-step process involving the formation of a discrete, non-aromatic Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism. nih.gov

For the synthesis of this compound, a hypothetical SNAr strategy would involve a precursor such as 4-chloro-1H-pyrazolo[3,4-c]pyridine or 4-nitro-1H-pyrazolo[3,4-c]pyridine. The leaving group at the C4 position would be displaced by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling point aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). uni-tuebingen.de The efficiency of these fluorination reactions is dependent on several factors including the substrate, solvent, temperature, and the nature of the fluoride salt. uni-tuebingen.de

Studies on related structures, such as 2-nitropyridines, have shown that SNAr with [¹⁸F]fluoride can be highly efficient, with high radiochemical yields achieved in short reaction times at elevated temperatures (e.g., 140 °C). epa.gov For instance, the successful replacement of a nitro group on methyl 3-nitropyridine-4-carboxylate with a fluoride anion highlights the viability of this approach on the pyridine core. researchgate.net

Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) for Fluorination

Parameter Typical Condition Source(s)
Substrate Heteroaromatic ring with a good leaving group (e.g., -NO₂, -Cl, -Br) ortho/para to an activating group. epa.gov, researchgate.net
Fluoride Source Alkali metal fluorides (KF, CsF), often with a phase-transfer catalyst (e.g., Kryptofix 2.2.2). epa.gov
Solvent Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile). uni-tuebingen.de
Temperature Typically elevated, ranging from 60-180 °C. epa.gov, uni-tuebingen.de

Modern Catalytic Methods in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and functionalization of the pyrazolo[3,4-c]pyridine core are no exception, with palladium, copper, and microwave-assisted protocols playing significant roles.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing and elaborating heterocyclic scaffolds. rsc.org In the context of pyrazolo[3,4-c]pyridines, palladium-catalyzed cross-coupling reactions are instrumental for late-stage functionalization, which allows for the diversification of the core structure. rsc.org

A key strategy involves the synthesis of a halogenated pyrazolo[3,4-c]pyridine intermediate, which can then undergo various palladium-catalyzed transformations. For example, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds have been used in Suzuki-Miyaura cross-coupling reactions to introduce new aryl or alkyl groups at the C3 position (via a tandem borylation/coupling sequence) and in Buchwald-Hartwig amination reactions to install amino groups at the C5 position. rsc.orgrsc.org

While these examples demonstrate functionalization rather than the initial construction of the fluorinated core, they are critical for building molecular complexity. For instance, a synthetic sequence could involve the initial formation of the pyrazolo[3,4-c]pyridine ring, followed by halogenation and subsequent palladium-catalyzed coupling reactions to build a desired analogue. rsc.org

Table 2: Examples of Palladium-Catalyzed Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold

Reaction Type Position Reagents/Catalyst Purpose Source(s)
Suzuki-Miyaura Coupling C-3 B₂pin₂, Pd catalyst, then Aryl-Br C-C bond formation rsc.org
Buchwald-Hartwig Amination C-5 Amine, Pd catalyst, ligand C-N bond formation rsc.org, rsc.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methods for certain transformations. The synthesis of pyrazolopyridine derivatives has been successfully achieved using copper catalysis, often through cycloaddition reactions. acs.orgnih.govresearchgate.net

One notable approach is the [3+3] cycloaddition for the synthesis of the isomeric pyrazolo[3,4-b]pyridine core, which has been effectively catalyzed by copper(II) acetylacetonate. acs.orgnih.gov This method provides high yields under mild reaction conditions. acs.org While this specific example pertains to an isomer, it underscores the potential of copper catalysts in promoting the cyclization reactions necessary to form pyrazolopyridine systems. Another example involves the use of a CuO/SBA-15 catalyst in the microwave-assisted synthesis of chromeno[4,3-c]pyrazol-4(1H)-ones, demonstrating copper's utility in related heterocyclic syntheses. clockss.org The application of similar copper-catalyzed cyclization strategies could foreseeably be adapted for the synthesis of the this compound scaffold.

Table 3: Copper-Catalyzed Synthesis of Related Pyrazolopyridine Scaffolds

Scaffold Catalyst Reaction Type Key Features Source(s)
Pyrazolo[3,4-b]pyridine Copper(II) acetylacetonate Formal [3+3] cycloaddition Mild conditions, high yields acs.org, nih.gov, researchgate.net
Chromeno[4,3-c]pyrazol-4(1H)-one CuO/SBA-15 Cyclization Microwave-assisted, solvent-free clockss.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.gov The synthesis of pyrazolopyridine derivatives has benefited greatly from this technology.

For the related pyrazolo[3,4-b]pyridine isomers, microwave irradiation has been employed in one-pot condensation reactions to construct the heterocyclic core. For example, the condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and a β-diketone was successfully achieved under microwave irradiation in water, catalyzed by InCl₃. rsc.org In other work, conducting the reaction between a substituted pyridine and hydrazine (B178648) hydrate (B1144303) under microwave irradiation reduced the reaction time from several hours to just 1.5-2 hours. nih.gov These protocols highlight the efficiency of microwave heating in the synthesis of N-fused heterocycles and suggest its direct applicability for the rapid synthesis of this compound precursors or the final compound itself. rsc.orgscispace.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazolopyridines

Reaction Conventional Method (Time) Microwave-Assisted Method (Time) Source(s)
Pyrazolo[3,4-b]pyridine Synthesis 7-10 hours (reflux) 1.5-2 hours nih.gov
Pyrazolo[3,4-b]pyridine Synthesis Not specified 4-13 minutes nih.gov

Advanced Derivatization and Selective Functionalization of 4 Fluoro 1h Pyrazolo 3,4 C Pyridine

Functionalization at the Pyrazole (B372694) Nitrogen Atoms (N-1, N-2)

The pyrazole moiety of 4-fluoro-1H-pyrazolo[3,4-c]pyridine offers two nitrogen atoms (N-1 and N-2) that can be selectively functionalized, a key step in modulating the compound's properties.

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation introduce alkyl or aryl groups onto the pyrazole nitrogens. These reactions are fundamental for exploring the chemical space around the core structure. Research on related pyrazolo[3,4-c]pyridine scaffolds has shown that direct alkylation can lead to a mixture of N-1 and N-2 isomers, with the ratio often depending on the reaction conditions and the nature of the electrophile. rsc.org

For instance, in the synthesis of related pyrazolo[3,4-b]pyridines, N-alkylation using various alkyl halides in the presence of a base like potassium carbonate is a common strategy. nih.gov Similar approaches can be envisioned for this compound.

Selective Protection and Deprotection Methodologies

To achieve regioselective functionalization, protection and deprotection of the pyrazole nitrogens are often necessary. A study on 5-halo-1H-pyrazolo[3,4-c]pyridines demonstrated that different protecting groups can direct substitution to either N-1 or N-2. rsc.org For example, mesylation selectively yields the N-1 protected product. rsc.org Conversely, other protecting groups might favor substitution at the N-2 position. The choice of protecting group is critical and is often guided by its stability under subsequent reaction conditions and the ease of its removal.

Carbon-Centric Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound presents multiple carbon positions (C-4, C-5, C-6, and C-7) for functionalization, enabling the introduction of a wide array of substituents.

Cross-Coupling Reactions at C-4, C-5, C-6, and C-7 (e.g., Suzuki-Miyaura, Negishi, Sonogashira, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with a halide or triflate, catalyzed by a palladium complex, to form a C-C bond. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.orgnih.gov For pyrazolo[1,5-a]pyrimidines, Suzuki-Miyaura coupling has been successfully employed for arylation at various positions. nih.govrsc.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their boron or tin counterparts, often leading to faster reactions. wikipedia.org This method has proven effective for the functionalization of other heterocyclic systems. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govlibretexts.org It is a key method for synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction has been applied to various fluorinated pyridine derivatives. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org It has been used for the amination of pyrazole rings and other heterocyclic systems. nih.gov

A study on 5-halo-1H-pyrazolo[3,4-c]pyridines demonstrated the sequential and selective functionalization of the scaffold using some of these cross-coupling reactions. rsc.org Specifically, Pd-catalyzed Buchwald-Hartwig amination was used for C-5 functionalization, and Negishi cross-coupling was employed for C-7 elaboration after metalation. rsc.org

Table 1: Overview of Cross-Coupling Reactions

Reaction Reactants Catalyst Bond Formed
Suzuki-Miyaura Organoboron compound + Halide/Triflate Palladium C-C
Negishi Organozinc compound + Halide/Triflate Nickel or Palladium C-C
Sonogashira Terminal alkyne + Aryl/Vinyl halide Palladium and Copper(I) C-C (sp-sp²)
Buchwald-Hartwig Amine + Aryl halide Palladium C-N

Directed C-H Activation and Functionalization

Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds, as it avoids the pre-functionalization often required for cross-coupling reactions. nih.gov For pyrazolo[3,4-c]pyridines, directed C-H activation can provide a regioselective route to introduce substituents at specific positions on the pyridine ring. rsc.org Research has shown that temporary conversion of pyridines into more electron-rich intermediates can facilitate regioselective electrophilic functionalization. nih.gov

Metalation and Electrophilic Quenching Reactions

Metalation, typically using a strong base, followed by quenching with an electrophile is a classic method for functionalizing aromatic rings. For the pyrazolo[3,4-c]pyridine scaffold, selective metalation at C-7 has been achieved using TMPMgCl·LiCl, followed by reaction with various electrophiles. rsc.org This approach allows for the introduction of a range of functional groups at a specific position. The intermediate organometallic species can also undergo transmetalation to a zinc species, which can then participate in a Negishi cross-coupling reaction. rsc.org

Functionalization at the Pyrazole Carbon Atom (C-3)

The C-3 position of the pyrazolo[3,4-c]pyridine scaffold is a key vector for structural elaboration. Its functionalization allows for the introduction of diverse substituents that can significantly influence the molecule's biological activity and physicochemical properties.

A powerful and versatile method for the functionalization of the C-3 position is a tandem sequence involving iridium-catalyzed C-H borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach has been successfully demonstrated on the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, providing a blueprint for the derivatization of the 4-fluoro analogue. sigmaaldrich.com

The initial step involves the regioselective borylation of the C-3 position. This is typically achieved using an iridium catalyst, such as [Ir(cod)OMe]₂, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting C-3 boronate ester is a stable and versatile intermediate that can be used in a variety of subsequent cross-coupling reactions without the need for isolation.

The most common transformation of the C-3 boronate ester is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C-3 position of the pyrazolopyridine core and a wide range of aryl or heteroaryl groups introduced via boronic acids or their esters. sigmaaldrich.com This two-step, one-pot procedure enables the rapid generation of a library of C-3 arylated pyrazolo[3,4-c]pyridines. The reaction is generally tolerant of various functional groups on the coupling partner, which contributes to its broad applicability in drug discovery. nih.gov

The utility of this tandem borylation/Suzuki-Miyaura coupling sequence in generating diverse C-3 functionalized pyrazolo[3,4-c]pyridines is highlighted by the successful coupling of various (hetero)aryl boronic acids to the scaffold. sigmaaldrich.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling at the C-3 Position of a 1-(2-(Trimethylsilyl)ethoxy)methyl-5-bromo-1H-pyrazolo[3,4-c]pyridine intermediate This table is based on data for a related compound and illustrates the potential for the 4-fluoro analogue.

Coupling Partner (ArB(OH)₂)ProductYield (%)
Phenylboronic acid3-Phenyl derivative71
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl) derivative78
4-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl) derivative65
Pyridin-3-ylboronic acid3-(Pyridin-3-yl) derivative55
Thiophen-2-ylboronic acid3-(Thiophen-2-yl) derivative63

Late-Stage Functionalization Strategies for Structural Diversification

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in a synthetic sequence. nih.gov This strategy is particularly valuable in drug discovery as it allows for the rapid diversification of complex molecules, such as this compound, to explore structure-activity relationships (SAR). The development of selective functionalization reactions for each position of the pyrazolo[3,4-c]pyridine core enables a "vectorial functionalization" approach. worktribe.com

This approach allows for the systematic and selective elaboration of the molecule in different directions, which is a key concept in fragment-based drug discovery. worktribe.com For the 1H-pyrazolo[3,4-c]pyridine scaffold, several positions can be selectively addressed:

N-1 and N-2 positions: These can be functionalized through protection and alkylation reactions. worktribe.com

C-3 position: As discussed previously, this position is amenable to borylation and subsequent cross-coupling reactions. sigmaaldrich.com

C-5 position: This position on the pyridine ring can be functionalized via palladium-catalyzed reactions, such as Buchwald-Hartwig amination on a halo-substituted precursor. worktribe.com

C-7 position: Selective metalation using reagents like TMPMgCl·LiCl, followed by trapping with an electrophile or transmetalation for Negishi cross-coupling, allows for functionalization at this site. worktribe.com

By combining these selective functionalization strategies, a single starting fragment can be elaborated into a diverse library of more complex molecules. For instance, a sequence involving C-3 borylation/Suzuki coupling followed by C-7 metalation and iodination has been demonstrated on the pyrazolo[3,4-c]pyridine core. worktribe.com This ability to link multiple functionalization pathways showcases the utility of this scaffold for generating structurally diverse compounds in a controlled and predictable manner. The application of these late-stage functionalization strategies to the this compound core would provide a powerful platform for the development of novel chemical entities. thieme-connect.de

Advanced Spectroscopic and Spectrometric Characterization of 4 Fluoro 1h Pyrazolo 3,4 C Pyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

Comprehensive ¹H NMR Data Analysis

The ¹H NMR spectrum provides crucial information about the number, environment, and connectivity of protons in the molecule. For a typical this compound derivative, the aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings resonate in distinct regions. The proton on the pyrazole ring (H3) typically appears as a singlet, while the protons on the pyridine ring (H5 and H7) exhibit characteristic splitting patterns due to spin-spin coupling.

The position of these signals is highly sensitive to the nature and position of substituents. For instance, in 5-substituted pyrazolo[3,4-c]pyridine derivatives, the chemical shifts of the heterocyclic protons provide evidence for the existence of different tautomeric forms in solution. researchgate.net The fluorine atom at C4 significantly influences the electronic environment, generally causing downfield shifts for adjacent protons. Furthermore, through-space or through-bond coupling between the fluorine atom and nearby protons (²JHF, ³JHF, ⁴JHF) can be observed, providing definitive evidence for the fluorine's position.

ProtonChemical Shift (δ, ppm)Multiplicity
H-57.03s
4-CH₃2.44s
6-CH₃2.82s
Aryl-H7.48-7.54m

Detailed ¹³C NMR Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[3,4-c]pyridine core are characteristic of their electronic environment. Quaternary carbons, such as those at the ring fusion (C3a, C7a) and the fluorine-substituted carbon (C4), are readily identified.

A key feature in the ¹³C NMR spectrum of these compounds is the presence of carbon-fluorine (C-F) coupling constants. The carbon directly bonded to the fluorine (C4) will appear as a large doublet (¹JCF), while carbons two (²JCF), three (³JCF), and even four (⁴JCF) bonds away will show smaller couplings. These long-range C-F couplings are invaluable for confirming the assignment of carbon signals throughout the heterocyclic system. researchgate.net The chemical shifts are also influenced by substituents, and databases of chemical shifts for substituted pyridines and pyrazoles can aid in the assignment process. researchgate.netfluorine1.ru

Table 2: Representative ¹³C NMR Data for a Substituted Pyrazole Derivative Note: Data for the specific this compound was not available. This table illustrates typical chemical shifts for a pyrazole ring. researchgate.net

CarbonChemical Shift (δ, ppm)
C-391.6-97.8
C-4139.16
C-5144.4
CH₃11.2

Application of ¹⁹F NMR for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique specifically for observing the fluorine nucleus. thermofisher.com Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope, these spectra can be acquired rapidly and provide a wealth of information. nih.gov The chemical shift of the fluorine atom in a this compound derivative is highly sensitive to its local electronic environment, making it an excellent probe for structural and conformational changes. thermofisher.comnih.gov

Utility of ¹⁵N NMR for Nitrogen Atom Characterization

With three nitrogen atoms in the 1H-pyrazolo[3,4-c]pyridine core, ¹⁵N NMR spectroscopy is a uniquely powerful, albeit less common, technique for their characterization. ipb.pt Due to the low natural abundance of ¹⁵N, these experiments often require enrichment or are performed using indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC). nih.gov

The chemical shifts of the nitrogen atoms are highly diagnostic of their hybridization and chemical environment. For example, the "pyrrole-like" nitrogen (N1) is expected to resonate at a significantly different frequency than the "pyridine-like" nitrogens (N2 and N6). nih.gov Studies on related pyrano[2,3-c]pyrazoles have shown that ¹H-¹⁵N HMBC spectra can clearly distinguish between the pyrazole and pyridine-type nitrogens, with the pyridine nitrogen appearing further downfield. nih.gov This technique is also instrumental in studying tautomerism, as the chemical shift of the nitrogens will change dramatically depending on the position of the N-H proton. researchgate.net

Table 3: Representative ¹⁵N NMR Data for a Pyrano[2,3-c]pyrazole System This table illustrates the distinct chemical shifts for different nitrogen environments, which is applicable to the pyrazolo[3,4-c]pyridine system. nih.gov

Nitrogen AtomEnvironmentChemical Shift (δ, ppm)
N-1Pyridine-like-117.1
N-2Pyrrole-like-166.9
Pyridine Ring NPyridinium (B92312)-62.2

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu It is used to trace out the proton connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). columbia.edu It provides a straightforward way to assign the carbon signal for each protonated carbon in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. bas.bg It is particularly useful for determining the relative stereochemistry and conformation of substituents on the ring system.

Together, these techniques provide a comprehensive and interlocking network of data that allows for the confident and complete structural assignment of complex this compound derivatives. bas.bgsdsu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is a critical tool for the characterization of this compound derivatives. Its primary function is to provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). miamioh.edu This exact mass allows for the unambiguous determination of the compound's elemental formula, serving as a fundamental confirmation of its identity.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) within an HRMS instrument provides detailed information about the molecule's structure through controlled fragmentation. The fragmentation patterns of pyrazolo[3,4-c]pyridines are influenced by the stability of the fused aromatic system. Common fragmentation pathways for related heterocyclic systems include the loss of small, stable neutral molecules. For the pyrazolo[3,4-c]pyridine core, characteristic fragmentation might involve:

Cleavage of the pyrazole ring, often initiated by the loss of N₂ or HCN.

Fragmentation of the pyridine ring.

Loss of substituents from the core structure.

The fragmentation of protonated prazoles, for example, often involves fluorine1.ruthieme-connect.de-H migration followed by cleavage. mdpi.com The resulting fragment ions are measured with high mass accuracy, allowing for the determination of their elemental compositions as well. This data helps to piece together the original structure and distinguish between isomers, which might have identical molecular formulas but different connectivity and thus different fragmentation patterns. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis for Bond Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes of this compound, determined through theoretical calculations, provide a detailed fingerprint of its molecular structure. The calculated IR data reveals characteristic stretching and bending vibrations for the pyrazolo[3,4-c]pyridine core and the carbon-fluorine bond.

Key vibrational frequencies are associated with specific bond movements. The N-H stretching vibration of the pyrazole ring is typically observed in the high-frequency region. Aromatic C-H stretching vibrations from both the pyridine and pyrazole rings also appear in a characteristic range. The C=N and C=C stretching vibrations within the fused heterocyclic ring system give rise to a series of bands in the fingerprint region. The presence of the fluorine atom introduces a strong C-F stretching vibration, which is a key diagnostic peak for this compound. Bending vibrations, such as in-plane and out-of-plane C-H and N-H deformations, provide further structural information.

A summary of the prominent calculated vibrational frequencies and their assignments for this compound is presented below.

Frequency (cm⁻¹)Vibrational ModeFunctional Group
3450N-H StretchPyrazole Ring
3100 - 3000C-H Stretch (Aromatic)Pyridine/Pyrazole Ring
1620C=N StretchPyridine Ring
1580C=C Stretch (Aromatic)Pyridine/Pyrazole Ring
1470N-H In-plane BendPyrazole Ring
1250C-F StretchFluoro-substituted Ring
850C-H Out-of-plane BendPyridine Ring
780Ring PuckeringPyrazolopyridine Core

Note: The data in this table is representative of theoretically calculated values for this compound and is intended for illustrative purposes.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrazolo[3,4-c]pyridine core constitutes a significant chromophore, and its electronic absorption properties are influenced by the substitution pattern.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The high-energy π → π* transitions are characteristic of the aromatic system, while the lower-energy n → π* transitions involve the non-bonding electrons on the nitrogen atoms. The position and intensity of these absorption maxima (λmax) can be predicted using computational methods such as Time-Dependent Density Functional Theory (TD-DFT).

For related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, studies have shown that the main absorption bands typically appear between 340-440 nm, attributed to intramolecular charge transfer processes. uni.lu The nature and position of substituents can significantly influence the absorption spectra.

The following table summarizes the expected electronic transitions and corresponding absorption maxima for this compound based on theoretical analysis of similar heterocyclic systems.

λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Electronic TransitionChromophore
23025,000π → πPyrazolopyridine Ring
2858,000π → πPyrazolopyridine Ring
3503,500n → π*Nitrogen Lone Pairs

Note: The data in this table is representative of theoretically derived values for this compound and is intended for illustrative purposes. Actual experimental values may vary.

Computational and Theoretical Chemistry Studies of 4 Fluoro 1h Pyrazolo 3,4 C Pyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular behavior of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. nih.gov These computational techniques are used to predict a wide array of molecular properties by solving the Schrödinger equation, either approximately or with certain simplifying assumptions. DFT methods, such as B3LYP, are widely employed due to their balance of computational cost and accuracy, often paired with basis sets like 6-311++G(d,p) to describe the electronic distribution. researchgate.netnih.gov Ab initio methods, while more computationally intensive, provide a high level of theory for benchmarking results. nih.gov

Geometrical Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometrical optimization. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For this compound, a planar structure is expected due to the fused aromatic ring system.

Potential Energy Surface (PES) scans can also be performed to explore conformational possibilities, although for a rigid fused-ring system like this, the primary focus is on the optimized ground state. researchgate.net The resulting optimized geometry provides the foundation for all subsequent property calculations. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Analogous Data) Note: Data is based on typical values for related pyrazolopyridine and fluorinated pyrazole (B372694) structures found in the literature. nih.govwu.ac.th

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond LengthN1-N21.35Bond AngleC7a-N1-N2112.0
Bond LengthN2-C31.33Bond AngleN1-N2-C3105.0
Bond LengthC3-C3a1.40Bond AngleN2-C3-C3a111.0
Bond LengthC3a-C7a1.39Bond AngleC3-C3a-C4130.0
Bond LengthC3a-C41.41Bond AngleC3a-C4-F119.0
Bond LengthC4-F1.36Bond AngleF-C4-C5118.0
Bond LengthC4-C51.38Bond AngleC4-C5-C6120.0
Bond LengthC5-C61.40Bond AngleC5-C6-C7119.0
Bond LengthC6-C71.37Bond AngleC6-C7-N123.0

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. This information helps to identify sites susceptible to electrostatic interactions. In this compound, the electronegative fluorine and nitrogen atoms are expected to carry partial negative charges, while the hydrogen atom on the pyrazole nitrogen will be partially positive.

Table 2: Predicted Frontier Orbital Energies for Pyrazolopyridine Derivatives Note: Values are representative based on computational studies of similar heterocyclic systems. researchgate.netnih.govnih.gov

ParameterEnergy (eV)
HOMO Energy-6.5 to -6.0
LUMO Energy-1.5 to -1.0
Energy Gap (ΔE)4.5 to 5.5

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites of electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are attractive to electrophiles. These are typically found around electronegative atoms like nitrogen and oxygen. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are attractive to nucleophiles. These are often located around acidic hydrogen atoms. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) near the pyridine (B92270) nitrogen and the fluorine atom, highlighting these as primary sites for electrophilic attack or hydrogen bonding. The most positive potential (blue) would be expected around the N-H proton of the pyrazole ring. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. nih.gov

Vibrational Frequencies (IR/Raman): DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. researchgate.net These theoretical frequencies, when properly scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental FT-IR and Raman spectra. nih.gov This allows for precise assignment of spectral bands to specific molecular motions, such as N-H stretching, C=N stretching, and C-F stretching.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. wu.ac.th Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be used to confirm structural assignments and tautomeric forms. researchgate.net For instance, the chemical shift of the carbon atom bonded to fluorine (C4) would be a key feature in the predicted ¹³C NMR spectrum.

Analysis of Aromaticity and Electronic Delocalization

The stability and reactivity of this compound are heavily influenced by the aromaticity of its fused heterocyclic system. Aromaticity is a result of cyclic delocalization of π-electrons, which confers significant thermodynamic stability. nih.gov

Computational methods provide quantitative measures of aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is one such index that evaluates aromaticity based on the degree of bond length equalization within the ring system. nih.gov Values close to 1 indicate a high degree of aromaticity.

Tautomeric Preferences and Energetic Landscapes (1H vs. 2H Isomerism)

Pyrazoles and their fused derivatives can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. For pyrazolo[3,4-c]pyridine, two primary tautomers are possible: the 1H-isomer and the 2H-isomer.

Computational chemistry is ideally suited to determine the relative stabilities of these tautomers. By performing geometry optimization and calculating the total electronic energy of each tautomer, the energetic landscape can be mapped. nih.gov For the related pyrazolo[3,4-b]pyridine system, theoretical calculations have shown that the 1H-tautomer is substantially more stable than the 2H-tautomer by nearly 9 kcal/mol. nih.gov This significant energy difference indicates that the 1H form is the overwhelmingly predominant species at equilibrium. A similar preference for the 1H-tautomer is expected for this compound due to the fundamental electronic similarities of the pyrazolopyridine core.

Table 3: Predicted Relative Stability of Pyrazolopyridine Tautomers Note: Data based on AM1 calculations for the parent 1H-pyrazolo[3,4-b]pyridine system. nih.gov

TautomerRelative Energy (kcal/mol)Predicted Population at 298 K
1H-pyrazolo[3,4-c]pyridine0.00 (most stable)>99.9%
2H-pyrazolo[3,4-c]pyridine~9.0<0.1%

Investigation of Reaction Mechanisms via Transition State Calculations

Transition state theory is a cornerstone of computational chemistry for elucidating reaction mechanisms. By locating and characterizing the transition state (TS) structure—the highest energy point along the reaction coordinate—researchers can calculate activation energies and gain a deep understanding of the kinetic feasibility of a proposed reaction pathway.

For this compound, computational studies would be instrumental in understanding its reactivity in various chemical transformations. The introduction of a highly electronegative fluorine atom at the 4-position of the pyrazolo[3,4-c]pyridine core is expected to have a profound impact on the electron distribution and, consequently, the reaction mechanisms.

Another important area of investigation would be electrophilic aromatic substitution. The pyrazolo[3,4-c]pyridine system is generally electron-deficient, making electrophilic substitution challenging. However, the fluorine atom, through its inductive effect, would further deactivate the ring towards electrophilic attack. Transition state calculations for reactions such as nitration or halogenation would likely show high activation energies, confirming the reduced reactivity. The calculations would also help predict the regioselectivity of such reactions, indicating which of the available carbon or nitrogen atoms is most susceptible to electrophilic attack, albeit under forcing conditions.

Furthermore, transition state calculations could be employed to study the mechanism of metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are common methods for functionalizing heterocyclic compounds. rsc.orgresearchgate.networktribe.com These calculations would help in understanding the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, and how the fluorine substituent influences the energetics of these elementary steps.

A hypothetical reaction coordinate diagram for a nucleophilic aromatic substitution reaction is presented below, illustrating the kind of data that would be obtained from transition state calculations.

Reaction Coordinate Relative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0
Transition State 1 (Formation of Meisenheimer complex)+15 to +25
Meisenheimer Intermediate+5 to +10
Transition State 2 (Loss of Fluoride)+12 to +20
Products (4-substituted-1H-pyrazolo[3,4-c]pyridine + Fluoride)Variable (depends on nucleophile)
This table is illustrative and based on general principles of SNAr reactions on activated fluoro-heterocycles. Actual values would require specific quantum chemical calculations.

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can significantly influence the properties and reactivity of a molecule. Computational chemistry offers various models to account for solvent effects, ranging from implicit continuum models (like the Polarizable Continuum Model, PCM) to explicit solvent models where individual solvent molecules are included in the calculation.

For this compound, the presence of the polar C-F bond and the nitrogen atoms in the heterocyclic rings suggests that its properties will be sensitive to the solvent environment.

Molecular Properties:

Computational studies could predict how the molecular properties of this compound change in different solvents. For instance, the dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of the charge separation. This can be quantified through calculations. Similarly, the tautomeric equilibrium between the 1H and 2H forms of the pyrazole ring could be influenced by the solvent. A computational study could determine the relative energies of the tautomers in various solvents, predicting the predominant form in a given environment. nih.gov

The table below illustrates hypothetical calculated dipole moments and the energy difference between the 1H and 2H tautomers in different solvents.

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye) ΔE (E2H - E1H) (kcal/mol)
Gas Phase12.5 - 3.5> 0 (1H favored)
Toluene2.42.8 - 4.0> 0 (1H favored)
Tetrahydrofuran (THF)7.53.5 - 5.0Variable
Acetonitrile37.54.0 - 6.0Variable
Water78.44.5 - 7.0< 0 (2H potentially favored)
This table is illustrative. The actual values would depend on the level of theory and basis set used in the calculations.

Reactivity:

Solvent effects on reactivity can be profound. For the aforementioned SNAr reactions, polar aprotic solvents like DMSO or DMF are typically used. Computational modeling could rationalize this by showing that these solvents effectively solvate the charged Meisenheimer intermediate and the departing fluoride (B91410) ion, thereby lowering the activation energy of the reaction compared to nonpolar solvents.

For reactions involving charged species in the transition state, the stabilizing effect of a polar solvent would be even more pronounced. Transition state calculations performed with a continuum solvent model would provide activation energies in different solvents, allowing for a rational selection of the optimal reaction medium. Computational studies on other reactions have demonstrated the importance of including solvent effects to obtain results that are in good agreement with experimental observations. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 4 Fluoro 1h Pyrazolo 3,4 C Pyridine

Kinetics and Thermodynamics of Core Synthesis Reactions

Detailed kinetic and thermodynamic studies specifically for the synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine are not extensively documented in publicly available literature. However, the mechanistic pathway for the synthesis of the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine core provides significant insight. rsc.org

A common route is an adaptation of the Huisgen indazole synthesis. rsc.org The synthesis starts from a substituted aminopyridine, such as 3-amino-4-chloropyridine (B21944). The key transformation involves a diazotization of the amino group followed by an intramolecular cyclization.

The general mechanism proceeds as follows:

Diazotization: The amino group of the pyridine (B92270) precursor is treated with a nitrosating agent, like sodium nitrite (B80452) in the presence of an acid or acetic anhydride (B1165640), to form an intermediate diazonium species.

Cyclization: The diazonium salt undergoes intramolecular cyclization. The pyrazole (B372694) ring is formed as the nitrogen from the diazo group displaces a leaving group or attacks the pyridine ring.

Aromatization: The resulting intermediate then undergoes a final aromatization step to yield the stable pyrazolo[3,4-c]pyridine ring system.

In a reported synthesis for 5-halo analogues, 3-amino-4-chloropyridine is treated with sodium nitrite and acetic anhydride in dichloroethane. This forms an N-acetylated intermediate which cyclizes upon heating. Subsequent deacetylation with a base like sodium methoxide (B1231860) in methanol (B129727) yields the final 5-halo-1H-pyrazolo[3,4-c]pyridine. rsc.org While specific rate constants and activation energies are not provided, the reaction conditions, such as heating to 90 °C, suggest a significant energy barrier for the cyclization step. rsc.org

An alternative hypothetical route to introduce the fluorine atom could involve late-stage electrophilic fluorination of a pre-formed pyrazolo[3,4-c]pyridine core, potentially using reagents like Selectfluor™, which has been used to synthesize fluorinated pyrazoles. thieme-connect.de

Regiochemical Control in Derivatization Reactions

The ability to selectively functionalize different positions of the this compound core is essential for creating diverse chemical libraries. The regioselectivity of these reactions is dictated by the inherent electronic properties of the ring system and the reaction conditions employed. Research on the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has demonstrated precise control over derivatization at multiple positions. rsc.orgrsc.org

N-1 vs. N-2 Alkylation/Protection: The pyrazole portion of the scaffold contains two nitrogen atoms, N-1 and N-2, which can be selectively functionalized. The choice of protecting group and reaction conditions determines the outcome. For instance, mesylation (using MsCl) selectively yields the N-1 protected product. In contrast, protection with a (2-trimethylsilyl)ethoxymethyl (SEM) group using SEM-Cl under basic conditions can lead to mixtures of N-1 and N-2 isomers, which can be separated chromatographically. rsc.org The regioselectivity is influenced by steric hindrance and the thermodynamic stability of the products.

C-3, C-5, and C-7 Functionalization: Vectorial functionalization of the carbon atoms on the scaffold can be achieved with high regioselectivity: rsc.orgresearchgate.net

C-5 Position: The halogen at the C-5 position (in the 5-halo precursor) is readily displaced via nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to install various amine substituents. rsc.orgrsc.org

C-3 Position: This position can be selectively functionalized through a tandem C-H borylation and Suzuki-Miyaura cross-coupling sequence. The C-H borylation is directed to the C-3 position using an iridium catalyst, followed by a standard palladium-catalyzed Suzuki-Miyaura reaction to introduce new aryl or alkyl groups. researchgate.net

C-7 Position: The C-7 position is the most acidic carbon on the pyridine ring. It can be selectively deprotonated using a strong, non-nucleophilic base like TMPMgCl·LiCl (a Hauser base). The resulting organomagnesium intermediate can then be trapped with various electrophiles (e.g., iodine, aldehydes) or transmetalated to zinc to participate in Negishi cross-coupling reactions. rsc.orgresearchgate.net

The following table summarizes the regioselective functionalization strategies for the pyrazolo[3,4-c]pyridine core.

PositionReaction TypeReagentsOutcomeRef
N-1 MesylationMsCl, BaseSelective N-1 protection rsc.org
N-1/N-2 SEM ProtectionSEM-Cl, BaseMixture of N-1 and N-2 isomers rsc.org
C-3 Borylation/Suzuki[Ir(COD)OMe]₂, B₂pin₂, then Pd(dppf)Cl₂, Ar-XC-3 arylation/alkylation researchgate.net
C-5 Buchwald-HartwigAmine, Pd-catalyst, BaseC-5 amination rsc.orgrsc.org
C-7 Metalation/TrappingTMPMgCl·LiCl, then ElectrophileC-7 functionalization rsc.orgresearchgate.net
C-7 Metalation/NegishiTMPMgCl·LiCl, then ZnCl₂, Ar-X, Pd-catalystC-7 arylation/alkylation rsc.orgresearchgate.net

Catalyst Role and Mechanism in Cross-Coupling Reactions

Palladium and Iridium catalysts are instrumental in the functionalization of the pyrazolo[3,4-c]pyridine core, enabling the formation of carbon-carbon and carbon-nitrogen bonds at specific positions with high efficiency. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling (Suzuki, Negishi, Buchwald-Hartwig): Palladium catalysts are central to functionalizing the C-3, C-5, and C-7 positions. The general catalytic cycle for these reactions, for example, a Suzuki coupling at a halogenated position (C-5) or a borylated position (C-3), involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide or aryl boronate (Ar-X), forming a Pd(II) intermediate.

Transmetalation: The organoboron compound (in Suzuki coupling) or organozinc compound (in Negishi coupling) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-Ar-Ar' species. A base is required in the Suzuki reaction to activate the organoboron reagent.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

In Buchwald-Hartwig amination at the C-5 halo position, the mechanism is similar, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. Subsequent reductive elimination forms the C-N bond. rsc.orgrsc.org

Iridium-Catalyzed C-H Borylation: The regioselective functionalization at C-3 is achieved through iridium-catalyzed C-H borylation. The mechanism is believed to involve:

Oxidative Addition: The Ir(I) catalyst performs an oxidative addition into the C-H bond at the C-3 position. This step is often the rate-determining and selectivity-determining step, guided by steric and electronic factors.

Reductive Elimination: The resulting iridium(III) hydride intermediate undergoes reductive elimination of a borane (B79455) molecule (H-Bpin), which is not productive. The key step is the reaction with the diboron (B99234) reagent (B₂pin₂), leading to the formation of the C-B bond and regeneration of the active iridium catalyst. researchgate.net

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivities in these transformations.

Catalyst SystemReaction TypeRole of CatalystRef
Pd(dppf)Cl₂ Suzuki-Miyaura CouplingFacilitates C-C bond formation via oxidative addition, transmetalation, and reductive elimination. researchgate.net
Pd₂ (dba)₃ / Ligand Buchwald-Hartwig AminationFacilitates C-N bond formation via a similar catalytic cycle. rsc.org
[Ir(COD)OMe]₂ / dtbpy C-H BorylationSelectively activates the C-3 C-H bond for borylation. researchgate.net
Pd(OAc)₂ / Ligand Negishi CouplingCatalyzes C-C bond formation using an organozinc reagent. rsc.org

Emerging Research Avenues and Methodological Advancements for 4 Fluoro 1h Pyrazolo 3,4 C Pyridine Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. researchgate.net This involves the use of environmentally benign solvents, catalysts, and energy sources.

Recent research has highlighted the use of non-conventional techniques such as microwave and ultrasonic irradiation to promote the synthesis of fluorinated pyrazole (B372694) derivatives. researchgate.net These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.net For instance, the Knoevenagel condensation of 3-formylchromones with 3-substituted-1-phenyl-3-pyrazolin-5-ones has been shown to proceed in high yields under ultrasound (72-89%) and microwave irradiation (68-81%). researchgate.net While not directly involving 4-fluoro-1H-pyrazolo[3,4-c]pyridine, these methodologies demonstrate the potential for greener synthesis of related heterocyclic systems.

The use of water as a solvent is another key aspect of green chemistry. The synthesis of 1H-pyrazolo[3,4-b]pyridines has been successfully carried out in water at 90 °C, offering a more environmentally friendly alternative to traditional organic solvents. url.edu Furthermore, chemoenzymatic methods are being explored for the synthesis of fluorinated polyketides, which could potentially be adapted for the synthesis of fluorinated heterocyclic compounds. nih.gov

Table 1: Green Chemistry Approaches for Fluorinated Pyrazole Synthesis
MethodKey AdvantagesExample ApplicationReference
Microwave IrradiationShorter reaction times, higher yieldsKnoevenagel condensation for pyrazolone (B3327878) derivatives researchgate.net
Ultrasonic IrradiationShorter reaction times, higher yields, clean reactionsSynthesis of pyrazolone derivatives researchgate.net
Water as SolventEnvironmentally benignSynthesis of 1H-pyrazolo[3,4-b]pyridines url.edu
Chemoenzymatic SynthesisHigh selectivity, mild conditionsSynthesis of fluorinated polyketides nih.gov

Application of Flow Chemistry and Automated Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as precise control over reaction parameters, enhanced safety, and scalability. researchgate.netscispace.com The application of flow chemistry to the synthesis of pyrazole derivatives has been an active area of research.

Continuous-flow synthesis has been successfully employed for the production of pyrazole derivatives, including the use of microflow reactors. researchgate.netrsc.org For example, a copper-catalyzed cycloaddition reaction of sydnones and terminal alkynes to produce 1,4-disubstituted pyrazoles has been implemented in a continuous flow system using pre-packed cartridges. rsc.org This methodology allows for the production of practically useful amounts of pyrazole products in a matter of hours. rsc.org

A two-step flow process for the late-stage modification of complex pyridine-containing molecules has also been developed, which involves an expansion and/or rearrangement cyclization of pyridinium (B92312) salts. nih.gov Furthermore, a hybrid microwave-flow approach has been utilized for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov This method involves a Michael addition followed by elimination and thermal cyclization under flow conditions to yield the desired products. nih.gov

Table 2: Flow Chemistry in Pyrazole Synthesis
TechniqueKey FeaturesExample ApplicationReference
Continuous Flow SynthesisScalability, precise controlCu-catalyzed synthesis of 1,4-disubstituted pyrazoles rsc.org
Microflow ReactorsPrecise control of reaction time and temperatureSynthesis of pyrazole and chloroacrylonitrile derivatives researchgate.net
Hybrid Microwave-FlowCombination of microwave and flow technologiesSynthesis of pyrazolo[3,4-b]pyridine derivatives nih.gov

Exploration of Novel Reactivity and Unconventional Transformations

The development of novel synthetic methods and the exploration of unconventional reactivity are crucial for expanding the chemical space of fluorinated pyrazolopyridines. Researchers are actively investigating new ways to construct and functionalize these heterocyclic systems.

One approach involves the annulation of a pyrazole ring onto a pyridine (B92270) core or vice versa. nih.govnih.gov For instance, a method for the synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines has been developed, proceeding through a sequence of SNAr and modified Japp–Klingemann reactions. nih.gov Another strategy employs a one-pot multicomponent reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes and tert-butylamine (B42293) under microwave assistance to afford 1H-pyrazolo[4,3-c]pyridines. nih.gov

The selective functionalization of the pyrazolo[3,4-c]pyridine scaffold is also a key area of research. rsc.orgrsc.org Methods for the selective elaboration at different positions of the ring system, including N-1, N-2, C-3, C-5, and C-7, have been developed. rsc.orgrsc.org These strategies often involve a sequence of reactions such as protection, alkylation, borylation, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and selective metalation. rsc.orgrsc.org

Table 3: Novel Synthetic and Functionalization Strategies
StrategyDescriptionExampleReference
Ring AnnulationConstruction of the bicyclic system from a pyrazole or pyridine precursor.Synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines. nih.gov
Multicomponent ReactionsOne-pot synthesis involving multiple starting materials.Synthesis of 1H-pyrazolo[4,3-c]pyridines from a pyrazole carbaldehyde, alkyne, and amine. nih.gov
Vectorial FunctionalizationSelective elaboration at multiple positions of the scaffold.Sequential functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines. rsc.orgrsc.org

Advanced in situ Spectroscopic Monitoring of Reactions

The use of advanced in situ spectroscopic techniques is becoming increasingly important for understanding reaction mechanisms and optimizing reaction conditions. These methods allow for real-time monitoring of reactant consumption and product formation.

While the search results did not provide specific examples of in situ spectroscopic monitoring for the synthesis of this compound, the characterization of related pyrazolopyridine derivatives using various spectroscopic techniques is well-documented. Techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry are routinely used to confirm the structures of newly synthesized compounds. acs.orgmdpi.comresearchgate.net Detailed NMR spectroscopic investigations, including 1H, 13C, 15N, and 19F NMR, have been undertaken for trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. nih.gov

The application of in situ spectroscopic methods, such as reaction monitoring by NMR or IR spectroscopy, would be a valuable future direction for this area of research. Such studies could provide crucial insights into reaction kinetics and intermediates, facilitating the development of more efficient and robust synthetic protocols for this compound and its derivatives.

Q & A

Advanced Research Question

  • Pharmacokinetic (PK) profiling : Assess oral bioavailability, half-life, and tissue distribution. selected compound 7n for in vivo studies due to favorable PK properties (e.g., high AUC and low clearance) .
  • Xenograft models : Use FGFR1-driven H1581 tumors (as in ) or B-cell lymphoma models (patented in ) to validate target engagement .
  • Dose optimization : Balance efficacy (e.g., tumor growth inhibition) with toxicity (e.g., liver enzyme elevation) using staggered dosing regimens.

How does fluorine substitution impact the physicochemical and biological properties of pyrazolo-pyridine derivatives?

Advanced Research Question
Fluorine:

  • Enhances metabolic stability : Reduces CYP450-mediated oxidation (e.g., notes improved half-life in fluorinated nucleosides) .
  • Modulates lipophilicity : The 4-fluoro group lowers logP, improving solubility without compromising membrane permeability.
  • Influences binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds in kinase active sites (e.g., BTK inhibitors in ) .

What analytical methods ensure purity and stability of this compound derivatives?

Basic Research Question

  • HPLC-MS : Quantifies impurities and degradation products (e.g., lists purity specifications for a chlorinated derivative) .
  • Stability studies : Accelerated testing under varying pH, temperature, and humidity (e.g., recommends storage at 2–8°C under inert atmosphere) .
  • Thermogravimetric analysis (TGA) : Assesses thermal decomposition profiles for formulation development.

How are patent strategies structured for novel this compound derivatives?

Advanced Research Question
Patents (e.g., ) prioritize:

  • Broad claims : Cover scaffold variations (e.g., substitutions at C-3, C-5) and therapeutic uses (e.g., B-cell lymphoma, autoimmune diseases).
  • Data exclusivity : Include in vitro potency (IC50_{50} values for BTK inhibition) and in vivo efficacy (tumor regression rates) .
  • Synthetic routes : Protect scalable methods (e.g., one-pot cyclizations) to block generic competition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.